molecular formula C19H36O2 B1588731 2-Octadecenoic acid, methyl ester, (E)- CAS No. 27234-05-5

2-Octadecenoic acid, methyl ester, (E)-

Cat. No.: B1588731
CAS No.: 27234-05-5
M. Wt: 296.5 g/mol
InChI Key: CYUVJOWXJUNPHY-UHFFFAOYSA-N
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Description

Methyl (E)-octadec-2-enoate is an organic compound belonging to the class of fatty acid esters. It is characterized by an ester functional group attached to a long-chain unsaturated fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (E)-octadec-2-enoate can be synthesized through the esterification of octadec-2-enoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Octadec-2-enoic acid+MethanolAcid CatalystMethyl (E)-octadec-2-enoate+Water\text{Octadec-2-enoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Methyl (E)-octadec-2-enoate} + \text{Water} Octadec-2-enoic acid+MethanolAcid Catalyst​Methyl (E)-octadec-2-enoate+Water

Industrial Production Methods: In industrial settings, the production of 2-Octadecenoic acid, methyl ester, (E)- often involves the transesterification of triglycerides derived from natural oils and fats. This process uses methanol and a base catalyst, such as sodium methoxide, to produce the ester. The reaction conditions typically include moderate temperatures and continuous stirring to ensure complete conversion.

Types of Reactions:

    Oxidation: Methyl (E)-octadec-2-enoate can undergo oxidation reactions, leading to the formation of epoxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding saturated ester using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and osmium tetroxide.

    Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

    Substitution: Alkyl halides, sodium hydroxide, and other nucleophiles.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated esters.

    Reduction: Saturated esters.

    Substitution: Alkylated esters, hydrolyzed products.

Scientific Research Applications

Methyl (E)-octadec-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its role in biological membranes and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of lubricants, surfactants, and biofuels due to its favorable chemical properties.

Mechanism of Action

The mechanism of action of 2-Octadecenoic acid, methyl ester, (E)- involves its interaction with cellular membranes and enzymes. The ester functional group can undergo hydrolysis, releasing the corresponding fatty acid and methanol. This process can affect membrane fluidity and permeability, influencing various cellular pathways. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, further impacting cellular functions.

Comparison with Similar Compounds

  • Methyl oleate
  • Methyl linoleate
  • Methyl stearate

Properties

CAS No.

27234-05-5

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl octadec-2-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

CYUVJOWXJUNPHY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC=CC(=O)OC

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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